Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]-
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Overview
Description
MLT-943 is a potent, selective, and orally active inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease. This compound has shown significant potential in inhibiting the secretion of interleukin-2 in peripheral blood mononuclear cells and whole blood, making it a valuable tool in inflammation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MLT-943 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of MLT-943 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography. Quality control measures are implemented to verify the compound’s purity and potency .
Chemical Reactions Analysis
Types of Reactions
MLT-943 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, altering its chemical properties
Common Reagents and Conditions
Common reagents used in the reactions involving MLT-943 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of MLT-943 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical properties .
Scientific Research Applications
MLT-943 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease in cellular processes and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions mediated by mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease activity.
Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents
Mechanism of Action
MLT-943 exerts its effects by selectively inhibiting the activity of mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease. This inhibition leads to a reduction in the secretion of interleukin-2 in peripheral blood mononuclear cells and whole blood. The molecular targets and pathways involved include the modulation of immune responses and the regulation of inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- Mepazine
- JNJ-67856633
- MIR96-IN-1
- MALT1 inhibitor MI-2
Uniqueness of MLT-943
MLT-943 stands out due to its high potency, selectivity, and oral bioavailability. Unlike some similar compounds, MLT-943 has demonstrated consistent efficacy across different species and experimental conditions. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N6O2/c1-8(28-2)14-10(7-22-13-6-12(17)25-26(13)14)24-15(27)23-9-3-4-21-11(5-9)16(18,19)20/h3-8H,1-2H3,(H2,21,23,24,27)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPUACZRXUZAJD-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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